
Methyl 2-benzoyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzoyloxirane-2-carboxylate is an organic compound with the molecular formula C({11})H({10})O(_{4}). It is characterized by the presence of an oxirane ring (epoxide) attached to a benzoyl group and a methyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-benzoyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of methyl cinnamate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-benzoyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H({2})), and other peracids.
Reduction: Lithium aluminum hydride (LiAlH({4})).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzoyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of polymers and resins, where its epoxide functionality is exploited for cross-linking and curing processes.
Wirkmechanismus
The mechanism by which methyl 2-benzoyloxirane-2-carboxylate exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is central to its role in chemical synthesis and its biological activity. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme interactions in biological systems or cross-linking reactions in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-benzoyloxirane-2-carboxylate can be compared with other epoxide-containing compounds, such as:
Methyl 2,3-epoxypropanoate: Similar in structure but lacks the benzoyl group, leading to different reactivity and applications.
Phenyl glycidyl ether: Contains an epoxide ring and a phenyl group, but the ether linkage differentiates its chemical behavior.
Styrene oxide: Another epoxide with a phenyl group, but without the ester functionality, resulting in distinct reactivity patterns.
The uniqueness of this compound lies in its combination of an epoxide ring with both a benzoyl and a methyl ester group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
131469-58-4 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
methyl 2-benzoyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-10(13)11(7-15-11)9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
WUDOEGUKYOMTKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CO1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


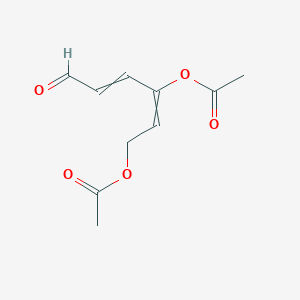
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)



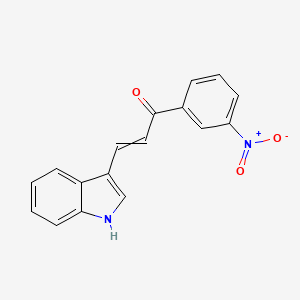

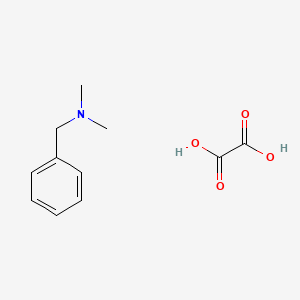

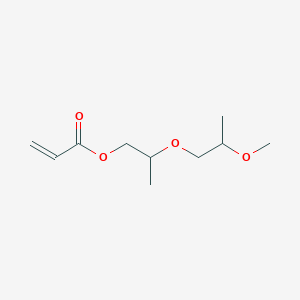
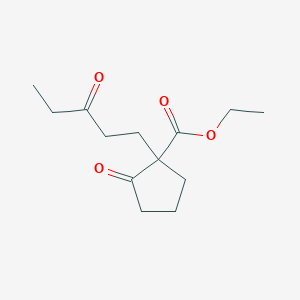


![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
